2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide
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Description
The compound “2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetamide” is a chlorinated acetamide derivative with a complex cyclic structure. Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen (N). They are derived from acetic acid (CH3COOH) where an amine group replaces the -OH group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chloroacetamide group attached to a cyclic structure. The cyclic structure is a methyl-substituted tetrahydrobenzo7annulene, which is a type of polycyclic aromatic hydrocarbon .Chemical Reactions Analysis
As a chlorinated acetamide, this compound would likely undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the chloro group, or reactions at the carbonyl group of the acetamide .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a chlorinated acetamide with a complex cyclic structure, this compound would likely have a relatively high molecular weight. Its properties could include being solid at room temperature, having a relatively high melting point, and being soluble in organic solvents .Future Directions
Properties
IUPAC Name |
2-chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-6-7-12(16-14(17)9-15)8-11-4-2-3-5-13(10)11/h2-5,10,12H,6-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUCMRXKUBXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=CC=CC=C12)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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